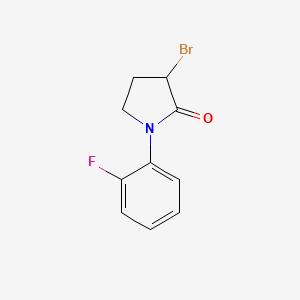

3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-7-5-6-13(10(7)14)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQZEPZBABMOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 2 Fluorophenyl Pyrrolidin 2 One and Its Analogues

Established Synthetic Routes to the Pyrrolidin-2-one Core

The construction of the pyrrolidin-2-one ring is a fundamental challenge in organic synthesis, and numerous methodologies have been developed to achieve this. These methods often rely on the formation of a key carbon-nitrogen bond to close the five-membered ring.

Stereoselective Synthesis of Pyrrolidin-2-one Scaffolds

The stereochemistry of pyrrolidine (B122466) derivatives is often critical for their biological function. Consequently, the development of stereoselective synthetic methods is of paramount importance. These methods can generally be categorized into two main approaches: the functionalization of existing chiral building blocks or the stereoselective cyclization of acyclic precursors to create the chiral centers during ring formation mdpi.com.

One effective strategy is the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step researchgate.netnih.govacs.org. The reaction is believed to proceed in a two-step sequence where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring researchgate.netacs.org. Another powerful technique is the palladium-catalyzed asymmetric [3+2] cycloaddition, which can construct highly substituted pyrrolidines enantioselectively researchgate.net. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has also been achieved through a sequence involving an asymmetric allylic alkylation to create a stereogenic quaternary center, followed by a thermal ring contraction nih.gov. These advanced methods provide access to a diverse range of structurally complex and optically pure pyrrolidine and pyrrolidin-2-one derivatives essential for drug discovery mdpi.com.

Organocatalytic Asymmetric Methodologies

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. For the asymmetric synthesis of substituted pyrrolidinones, the Michael addition is a key C-C bond-forming reaction that establishes the core structure and can set the stereochemistry at the C3 and other positions.

One prominent class of organocatalysts for such transformations are cinchona alkaloid-derived bifunctional catalysts, particularly those incorporating a squaramide moiety. nih.govthieme-connect.com These catalysts operate through a dual activation mechanism, where the tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the pronucleophile, while the squaramide NH groups act as a hydrogen-bond donor to activate the electrophile. wikipedia.org

In the context of synthesizing analogues of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one, an asymmetric Michael addition of a malonate derivative to an α,β-unsaturated carbonyl compound, followed by cyclization, is a plausible route. Cinchonidine-derived amino-squaramide catalysts have been shown to be highly effective in promoting the cascade aza-Michael/Michael addition of N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, affording highly substituted pyrrolidines with excellent diastereo- and enantioselectivities. rsc.orgnumberanalytics.com By analogy, a similar strategy could be employed where a suitable precursor to the 3-bromo substituent is incorporated into the Michael acceptor or donor. The stereochemistry at the C3 position would be controlled by the chiral environment created by the organocatalyst during the initial conjugate addition.

Table 1: Representative Cinchona Squaramide Catalysts in Asymmetric Michael Additions

| Catalyst Type | Chiral Scaffold | Typical Substrates | Stereoselectivity |

| Cinchonidine-Squaramide | Cinchonidine | Enones, Nitroolefins | High dr and ee |

| Quinine-Squaramide | Quinine | 1,3-Dicarbonyls, Nitroalkenes | Excellent ee |

The development of novel pyrrolidine-based organocatalysts themselves is also an active area of research. These catalysts, often derived from proline or other chiral pyrrolidines, can be used to catalyze the asymmetric Michael addition of aldehydes or ketones to nitroolefins, which are versatile precursors for further functionalization and cyclization into pyrrolidinones. nih.govorganic-chemistry.org

Photoinduced Organocatalyzed Cyclization Strategies

Visible-light photoredox catalysis offers a green and efficient alternative for the synthesis of heterocyclic compounds under mild conditions. sigmaaldrich.com Organocatalyzed photoinduced reactions, in particular, have gained traction as they avoid the use of expensive and potentially toxic transition metal catalysts. bohrium.com

For the synthesis of the pyrrolidin-2-one ring system, a photoinduced organocatalyzed three-component cyclization of a styrene (B11656) derivative, an α-bromoalkyl ester, and a primary amine has been reported. wikipedia.org This methodology allows for the construction of the pyrrolidinone core in a single step under visible light irradiation. To adapt this for the synthesis of this compound, 2-fluoroaniline (B146934) would serve as the primary amine component. The C3-bromo substituent could potentially be introduced by using a dibrominated ester as the α-bromoalkyl ester component. The reaction likely proceeds through the formation of radical intermediates, with the organophotocatalyst facilitating the single-electron transfer processes.

Another relevant approach is the photoinduced atom transfer radical cyclization (ATRC) of unsaturated α-halogenated carbonyls. nih.gov An N-(2-fluorophenyl)-α,α-dihalo-alkenamide could be a suitable precursor. Upon visible light irradiation in the presence of an organic photocatalyst, a carbon-centered radical would be generated, which could then undergo intramolecular cyclization onto the double bond to form the pyrrolidinone ring, with the remaining halogen at the C3 position.

Table 2: Key Features of Photoinduced Organocatalyzed Cyclizations for Pyrrolidinone Synthesis

| Reaction Type | Starting Materials | Key Intermediates | Advantages |

| Three-Component Cyclization | Styrene, α-bromoalkyl ester, primary amine | Radical intermediates | High atom economy, mild conditions |

| Atom Transfer Radical Cyclization | Unsaturated α-haloamides | Carbon-centered radicals | Access to functionalized heterocycles |

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. nih.govmdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of pyrrolidinone derivatives. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. sciepub.com To construct the this compound scaffold, a bifunctional reactant can be employed. For instance, using a γ-keto acid as one of the components can lead to the formation of an Ugi adduct that can subsequently undergo intramolecular cyclization to yield a pyrrolidinone. thieme-connect.com In a potential synthetic route, 2-fluoroaniline would be the amine component. A γ-keto acid bearing a bromine atom at the appropriate position could be used, along with an isocyanide and an aldehyde.

The Passerini three-component reaction , involving an aldehyde, a carboxylic acid, and an isocyanide, yields an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While not directly producing a pyrrolidinone, the Passerini product can be a versatile intermediate for subsequent cyclization reactions. rsc.org For example, a Passerini reaction could be designed to incorporate the necessary functionalities for a subsequent intramolecular amidation to form the lactam ring.

These MCR approaches offer a high degree of molecular diversity, as each of the components can be varied to produce a library of analogues.

Strategies for Bromine and Fluorine Atom Incorporation

Electrophilic Halogenation for C3-Bromination

A direct and common method for introducing a bromine atom at the α-position to a carbonyl group is through electrophilic bromination. For the synthesis of this compound, this would involve the bromination of the pre-formed 1-(2-fluorophenyl)pyrrolidin-2-one (B3057101).

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and selectivity. numberanalytics.comwikipedia.orgorganic-chemistry.orgyoutube.com The reaction is typically carried out under acidic or radical conditions. For the α-bromination of a lactam like pyrrolidin-2-one, acid catalysis is often employed to generate the enol or enolate intermediate, which then attacks the electrophilic bromine of NBS. The reaction conditions can be tuned to achieve mono-bromination at the C3 position.

Table 3: Common Reagents for Electrophilic Bromination of Carbonyl Compounds

| Reagent | Abbreviation | Typical Conditions |

| N-Bromosuccinimide | NBS | Acid catalyst (e.g., HCl, H₂SO₄) or radical initiator (e.g., AIBN) |

| Bromine | Br₂ | Acetic acid or other polar solvents |

Bromocyclization Promoted by N-Methyl-pyrrolidin-2-one Hydrotribromide

N-Methyl-pyrrolidin-2-one hydrotribromide (MPHT) is a stable, solid brominating agent that can be used as a milder alternative to liquid bromine. researchgate.net It has been employed for the regioselective bromination of various aromatic compounds. While its direct application for the C3-bromination of a pre-formed pyrrolidinone is less documented in the initial search, its utility in bromocyclization reactions is of interest.

A potential strategy would involve the bromocyclization of an N-(2-fluorophenyl)-alkenyl amide. In this scenario, MPHT would act as the electrophilic bromine source, which would be attacked by the alkene. The resulting bromonium ion intermediate would then be trapped intramolecularly by the amide nitrogen to form the pyrrolidinone ring, with the bromine atom incorporated at a position determined by the structure of the starting alkenyl amide.

Functionalization of Aromatic Rings for Fluorine Introduction

The introduction of the 2-fluorophenyl group is typically achieved by using 2-fluoroaniline as a starting material. The formation of the N-aryl bond to create the 1-(2-fluorophenyl)pyrrolidin-2-one structure can be accomplished through several methods.

A common approach is the condensation of 2-fluoroaniline with a γ-halocarboxylic acid or ester, followed by intramolecular cyclization to form the lactam. Alternatively, transition-metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig or Ullmann coupling, can be used to couple 2-fluoroaniline with a suitable pyrrolidinone precursor. nih.govbohrium.comresearchgate.net For instance, coupling 2-fluoroaniline with a 3-bromo-pyrrolidin-2-one derivative would directly lead to the desired product, although selectivity between N-arylation and potential side reactions would need to be controlled.

More recently, copper-catalyzed N-arylation of fluoroalkylamines and amides with aryl boronic acids has been developed, offering a milder and more versatile method for creating the C-N bond. researchgate.net

N-Arylation Techniques for 2-Fluorophenyl Moiety Attachment

The introduction of the 2-fluorophenyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through N-arylation reactions, which can be broadly categorized into cross-coupling reactions and nucleophilic aromatic substitution approaches.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine (in this case, 3-bromopyrrolidin-2-one) with an aryl halide (such as 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene). wikipedia.orgresearchgate.net The versatility of the Buchwald-Hartwig amination stems from its tolerance of a wide range of functional groups and its applicability to various amine and aryl halide substrates. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.org

Another significant cross-coupling method is the Ullmann condensation, which typically uses a copper catalyst to facilitate the N-arylation of amines, amides, and nitrogen-containing heterocycles with aryl halides. jst.go.jporganic-chemistry.orgwikipedia.org While historically requiring harsh reaction conditions such as high temperatures, modern variations of the Ullmann reaction employ ligands that allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov This reaction is a viable alternative for the synthesis of N-aryl lactams. jst.go.jp

Below is a comparative table of common cross-coupling reactions used for N-arylation:

| Reaction Name | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Aryl halides/triflates and amines/amides | High functional group tolerance, broad substrate scope. wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper salts or complexes | Aryl halides and amines/amides/heterocycles | Often requires ligands for milder conditions, suitable for N-arylation of lactams. jst.go.jpwikipedia.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) offers an alternative pathway for the N-arylation of the pyrrolidin-2-one ring. libretexts.org This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, like a halogen. libretexts.orgstackexchange.comnih.gov For the synthesis of 1-(2-fluorophenyl)pyrrolidin-2-one analogues, a precursor such as 1,2-difluorobenzene (B135520) or 2-fluoronitrobenzene could be reacted with 3-bromopyrrolidin-2-one (B1278239). researchgate.netresearchgate.net The reaction proceeds via the attack of the nucleophilic nitrogen of the lactam on the electron-deficient aromatic ring, forming a Meisenheimer intermediate, which then expels the leaving group to yield the final product. stackexchange.com The rate and success of SNA reactions are highly dependent on the nature of the substituents on the aromatic ring and the reaction conditions. nih.gov

Synthesis of Precursors and Intermediates to this compound

The synthesis of the target compound relies on the availability of key precursors and intermediates. The pyrrolidin-2-one core can be synthesized from various starting materials. A common method involves the lactamization of γ-aminobutyric acid (GABA) or its derivatives. For instance, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures. rdd.edu.iq

The synthesis of 3-bromopyrrolidin-2-one can be achieved through the bromination of pyrrolidin-2-one itself or a suitable precursor. For example, succinimide (B58015) can serve as a starting material for the synthesis of pyrrolidine derivatives. nih.govresearchgate.net

Another important precursor is glutamic acid, which can be used to synthesize various pyrrolidine derivatives. wikipedia.orgwikipedia.org The industrial production of glutamic acid is primarily achieved through the fermentation of sugars and ammonia (B1221849) by the bacterium Corynebacterium glutamicum. wikipedia.orgbepls.com Chemical synthesis routes to glutamic acid and its derivatives are also well-established. nih.gov The synthesis of amino acids can be achieved through methods like the amidomalonate synthesis. libretexts.org

Green Chemistry and Sustainable Synthetic Approaches for Pyrrolidin-2-one Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. vjol.info.vnrsc.orgontosight.ai This is particularly relevant for the synthesis of pyrrolidin-2-one derivatives, which are important scaffolds in medicinal chemistry. nih.govmdpi.com

Continuous Flow Protocols

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering several advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. du.edu The synthesis of lactams, including pyrrolidin-2-ones, has been successfully adapted to continuous flow systems. acs.org For instance, nucleophilic aromatic substitution reactions can be performed under continuous flow conditions, often leading to higher yields and shorter reaction times compared to batch methods. researchgate.net

Microfluidic Synthesis Technologies

Microfluidic devices, which utilize channels with dimensions in the micrometer range, offer even greater control over reaction conditions. nih.gov The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, enabling reactions to be carried out under conditions that would be difficult or hazardous in larger-scale batch reactors. Microfluidic technologies have been applied to a wide range of chemical transformations, including the synthesis of heterocyclic compounds. While specific applications to this compound are not extensively documented, the principles of microfluidic synthesis are applicable to the key reaction steps involved in its formation.

Chemical Reactivity and Transformations of 3 Bromo 1 2 Fluorophenyl Pyrrolidin 2 One

Transformations at the Bromine Center

The carbon-bromine bond at the 3-position of the pyrrolidin-2-one ring is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one, these reactions offer a versatile platform for derivatization.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the context of this compound, it would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position. A general scheme for this transformation would involve the reaction of the bromo-lactam with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This would allow for the vinylation of the 3-position of the pyrrolidinone ring, introducing alkenyl groups.

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an organohalide is a powerful method for the synthesis of alkynes. Applying this to this compound would result in the formation of 3-alkynyl-1-(2-fluorophenyl)pyrrolidin-2-ones.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It would enable the synthesis of 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one (B1527941) derivatives by coupling the bromo-lactam with a variety of primary or secondary amines.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(2-Fluorophenyl)-3-phenylpyrrolidin-2-one | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(2-Fluorophenyl)-3-(4-methoxyphenyl)pyrrolidin-2-one | Data not available |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 1-(2-Fluorophenyl)-3-(thiophen-2-yl)pyrrolidin-2-one | Data not available |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Nucleophilic Displacement Reactions

The bromine atom at the 3-position can be displaced by a variety of nucleophiles, offering a direct route to a wide range of functionalized pyrrolidinones. These reactions typically proceed via an SN2 mechanism.

Common nucleophiles that could be employed include:

Azides: To introduce an azido (B1232118) group, which can be further reduced to an amine.

Cyanides: For the introduction of a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Thiols: To form thioethers.

Alcohols and Phenols: To form ethers.

Specific experimental data on nucleophilic displacement reactions for this compound is not widely documented. The table below illustrates potential nucleophilic substitution reactions.

| Entry | Nucleophile | Reagent | Solvent | Product |

| 1 | Azide (B81097) | Sodium azide (NaN₃) | DMF | 3-Azido-1-(2-fluorophenyl)pyrrolidin-2-one |

| 2 | Cyanide | Sodium cyanide (NaCN) | DMSO | 1-(2-Fluorophenyl)-2-oxopyrrolidine-3-carbonitrile |

| 3 | Thiophenoxide | Sodium thiophenoxide | Ethanol | 1-(2-Fluorophenyl)-3-(phenylthio)pyrrolidin-2-one |

Note: This table represents potential transformations and is not based on specific literature reports for this compound.

Reactions of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one (or γ-lactam) ring is a stable five-membered ring, but it can undergo several transformations, including ring-opening, ring-expansion, and functionalization of its C-H bonds.

Ring-Opening and Ring-Expansion Reactions

Lactams can be hydrolyzed to the corresponding γ-amino acids under acidic or basic conditions. For this compound, this would lead to the formation of 4-amino-3-bromo-4-(2-fluorophenyl)butanoic acid. Ring-expansion reactions of pyrrolidinones to form six-membered rings (piperidones) are also known but are less common and typically require specific reagents and conditions.

Functionalization of C-H Bonds within the Lactam Ring

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. For the pyrrolidin-2-one ring system, C-H functionalization can occur at the positions alpha to the carbonyl group or the nitrogen atom. While the 3-position is already substituted with bromine, C-H functionalization at the 4- and 5-positions could be envisioned using transition metal catalysis, although such transformations on this specific substrate have not been reported.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the pyrrolidin-2-one ring already bears a 2-fluorophenyl group. Therefore, further N-alkylation or N-acylation reactions are not applicable to this specific compound. These reactions are relevant for the parent pyrrolidin-2-one or its N-unsubstituted derivatives.

Reactivity of the 2-Fluorophenyl Substituent

The reactivity of the aromatic ring in this compound is primarily dictated by the electronic properties of its two substituents: the fluorine atom and the N-pyrrolidinone group. Both groups influence the regioselectivity of further chemical transformations on the phenyl ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The outcome of such reactions on the 2-fluorophenyl ring of the title compound is determined by the directing effects of the existing substituents. uci.edu

The substituents on the ring are the 1-(pyrrolidin-2-one) group and the fluorine atom.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group. libretexts.orgmasterorganicchemistry.com This is due to the ability of its lone pairs to donate electron density via resonance to the carbocation intermediate (arenium ion), which stabilizes the transition states for ortho and para attack. However, due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack compared to benzene. libretexts.orglibretexts.org

In 1-(2-fluorophenyl)pyrrolidin-2-one (B3057101), these two ortho-, para-directing groups are in competition. The N-pyrrolidinone group at C1 directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. The fluorine atom at C2 directs to the C1 (ortho), C3 (ortho), and C5 (para) positions. Considering the existing substitutions, the potential sites for attack are C3, C4, C5, and C6. Generally, amide groups are stronger activating and directing groups than the deactivating halogens. Therefore, the substitution pattern is expected to be primarily controlled by the N-pyrrolidinone group, favoring attack at the C4 position (para to the amide) and the C6 position (ortho to the amide).

| Position | Relation to N-Pyrrolidinone | Relation to Fluorine | Predicted Reactivity |

| C3 | Meta | Ortho | Minor Product |

| C4 | Para | Meta | Major Product |

| C5 | Meta | Para | Minor Product |

| C6 | Ortho | Meta | Major Product |

This table is interactive and can be sorted by column.

Ortho-Directed Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a strong base, typically an organolithium reagent, to deprotonate a position ortho to a directing metalation group (DMG) via a coordination-assisted mechanism. organic-chemistry.org

The 1-(2-fluorophenyl)pyrrolidin-2-one molecule possesses two potential DMGs:

N-Pyrrolidinone Group: The carbonyl oxygen of the amide is a powerful Lewis basic site that can coordinate strongly with lithium. Amide groups are classified as some of the most potent DMGs. organic-chemistry.orguwindsor.ca This group directs metalation to its ortho positions, C2 and C6. Since C2 is already substituted with fluorine, the deprotonation is directed to C6.

Fluorine Atom: Fluorine can also act as a DMG, directing lithiation to its ortho positions, C1 and C3. researchgate.net However, it is considered a moderately powerful directing group, significantly weaker than amides. organic-chemistry.org

In a competitive scenario, the regioselectivity of the lithiation is determined by the relative directing power of the functional groups. The amide group is a substantially stronger DMG than fluorine. researchgate.net Consequently, treatment of this compound with an organolithium base like n-butyllithium or s-butyllithium would result in selective deprotonation at the C6 position. Trapping the resulting aryllithium intermediate with an electrophile provides a direct route to 1,2,6-trisubstituted aromatic compounds.

| Directing Group | Classification | Relative Directing Ability |

| -CONR₂ (Amide) | Strong | +++++ |

| -OCONR₂ (Carbamate) | Strong | +++++ |

| -OCH₃ (Methoxy) | Moderate | +++ |

| -F (Fluoro) | Moderate | ++ |

This table is interactive and can be sorted by column.

Stereochemical Dynamics and Epimerization Studies

The stereocenter at the C3 position of the pyrrolidinone ring, which bears the bromine atom, is a key structural feature. The stability of this stereocenter is crucial in stereoselective syntheses and has implications for the compound's ultimate three-dimensional structure.

The proton on the C3 carbon is positioned alpha to the lactam carbonyl group. This position makes the proton acidic and susceptible to abstraction by a base. The electron-withdrawing nature of the adjacent bromine atom further increases the acidity of this C-H bond.

Under basic conditions, the removal of the C3 proton leads to the formation of a planar, achiral enolate intermediate. libretexts.org This process temporarily erases the stereochemical information at the C3 center. Subsequent reprotonation of this enolate can occur from either face of the planar system. libretexts.orgyoutube.com This deprotonation-reprotonation mechanism can lead to the inversion of the stereocenter.

If the starting material is a single enantiomer, this process will result in racemization, producing an equal mixture of both enantiomers. If other stereocenters are present in the molecule, this will lead to epimerization, which is the formation of a diastereomer that differs only in the configuration at the C3 position. youtube.com Recent research has highlighted methods, such as photoredox-mediated hydrogen atom transfer, for the controlled epimerization of lactams to access the thermodynamically more stable diastereomer. researchgate.netnih.gov The relative stability of different stereoisomers in substituted pyrrolidine (B122466) rings can be influenced by subtle stereoelectronic interactions, including gauche and anomeric effects. beilstein-journals.orgnih.gov

Therefore, the stereochemical integrity of the C3 position in this compound is not absolute and can be compromised, particularly during reactions conducted in the presence of a base.

Structure Activity Relationships Sar in 3 Bromo 1 2 Fluorophenyl Pyrrolidin 2 One Analogues: Structural and Mechanistic Insights

Conformational Analysis of the Pyrrolidin-2-one Ring System

The five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations to relieve torsional strain. The specific conformation is highly sensitive to the nature and position of its substituents, which can significantly alter the molecule's three-dimensional shape and how it interacts with its environment.

The pyrrolidin-2-one scaffold, a core feature of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one, typically adopts non-planar conformations commonly described as "envelope" or "distorted envelope" forms. In an ideal envelope conformation, four of the ring atoms are coplanar, while the fifth is displaced from this plane. A distorted envelope, or twist conformation, features two adjacent atoms displaced on opposite sides of the plane formed by the other three.

The conformation of the pyrrolidin-2-one ring is dictated by a delicate balance of steric and electronic effects introduced by its substituents. nih.gov In analogues, substituents at the C3 and C4 positions are particularly influential in controlling the ring's pucker. nih.gov For instance, studies on proline, a related pyrrolidine derivative, show that electronegative substituents at C4 can favor specific Cγ-exo or Cγ-endo envelope conformers through inductive and stereoelectronic factors. nih.gov

In a closely related compound, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, crystallographic analysis revealed that the pyrrolidine ring exists in a distorted envelope conformation. nih.gov This deviation from a perfect envelope symmetry is attributed to the steric demands of the bulky substituents. For this compound, the presence of a bromine atom at the C3 position and the 2-fluorophenyl group at the N1 position will similarly induce a puckered conformation, likely a distorted envelope, to minimize steric hindrance and unfavorable electronic interactions. The specific atom that is out of the plane and the degree of distortion will depend on the interplay between the van der Waals radius of the bromine and the rotational freedom of the N-aryl bond.

Interactive Data Table: Factors Influencing Pyrrolidin-2-one Ring Conformation

| Substituent Position | Type of Influence | Effect on Conformation | Example/Analogue |

|---|---|---|---|

| C3 (e.g., Bromine) | Steric Bulk & Electronic Effects | Induces puckering to minimize steric strain; can favor distorted envelope or twist forms. | 3-substituted pyrrolidine-2,5-diones nih.gov |

| N1 (e.g., 2-Fluorophenyl) | Steric Hindrance | Influences the orientation of the aryl group relative to the pyrrolidinone ring, which can affect overall molecular shape. | N-aryl pyrrolidines nih.gov |

| C4 | Inductive & Stereoelectronic | Electronegative substituents can lock the ring into specific Cγ-exo or Cγ-endo puckers. nih.gov | 4-fluoroproline nih.gov |

Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of this compound and its analogues is determined by a complex interplay of intermolecular forces. These non-covalent interactions, including hydrogen bonds, halogen bonds, and π-system interactions, dictate how individual molecules arrange themselves into a stable, three-dimensional crystal lattice.

While the N1-substituted pyrrolidin-2-one ring of the title compound lacks a traditional N-H donor for hydrogen bonding, its analogues that possess an N-H group, such as 3-bromopyrrolidin-2-one (B1278239), can form strong N—H⋯O hydrogen bonds, where the amide oxygen acts as an acceptor. rsc.org More relevant to the title compound and its derivatives are weaker C—H⋯O, C—H⋯Br, and C—H⋯F hydrogen bonds.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). nih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov The strength of the halogen bond donor ability follows the trend I > Br > Cl > F. researchgate.net

In this compound, the bromine atom attached to the C3 position is a potential halogen bond donor. It can form halogen bonds with Lewis bases such as the carbonyl oxygen (C=O) or the fluorine atom of a neighboring molecule. These Br···O or Br···F interactions are directional and can play a significant role in crystal engineering and molecular self-assembly. rsc.org While fluorine is generally a poor halogen bond donor, it can act as an acceptor. The existence of these interactions would contribute significantly to the supramolecular architecture of the compound.

The 2-fluorophenyl group in this compound is a key participant in aromatic interactions. These can be categorized as π-stacking (or π–π interactions) and C—H⋯π interactions.

π-Stacking: This involves the face-to-face or offset stacking of aromatic rings. The introduction of fluorine atoms onto an aromatic ring alters its electronic properties, making it more electron-poor. This can lead to favorable aryl-perfluoroaryl stacking interactions, where the electron-poor fluorinated ring stacks with an electron-rich aromatic ring of an adjacent molecule. mostwiedzy.pl This type of interaction is a significant driving force in the self-assembly of fluorinated aromatic compounds. mdpi.com

Interactive Data Table: Summary of Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

|---|---|---|---|

| C—H⋯O Hydrogen Bond | C-H groups | Carbonyl Oxygen (C=O) | Forms extensive networks, linking molecules. nih.gov |

| C—H⋯Br Hydrogen Bond | C-H groups | Bromine Atom | Contributes to the 3D supramolecular network. nih.gov |

| C—H⋯F Hydrogen Bond | C-H groups | Fluorine Atom | Adds to the overall stability of the crystal lattice. |

| Halogen Bond | Bromine Atom (σ-hole) | Carbonyl Oxygen, Fluorine Atom | Directional interaction influencing molecular orientation. nih.govrsc.org |

| π-Stacking | 2-Fluorophenyl Ring | 2-Fluorophenyl Ring (adjacent molecule) | Major contributor to crystal cohesion, especially in offset or parallel-displaced geometries. mostwiedzy.pl |

| C—H⋯π Interaction | C-H groups | Face of 2-Fluorophenyl Ring | Connects molecules into higher-order assemblies like ribbons or sheets. nih.gov |

Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 1 2 Fluorophenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine atoms within the molecule's structure.

In ¹H NMR analysis of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one, distinct signals corresponding to the protons of the pyrrolidinone ring and the 2-fluorophenyl group are expected.

Aromatic Region: The four protons on the 2-fluorophenyl ring would typically appear in the downfield region of the spectrum (approximately δ 7.0-8.0 ppm). Their signals would present as complex multiplets due to proton-proton (ortho, meta, para) and proton-fluorine couplings.

Pyrrolidinone Ring: The protons on the five-membered ring would resonate more upfield.

The single proton at the C3 position, attached to the same carbon as the bromine atom, is expected to be a multiplet (a doublet of doublets, dd) due to coupling with the two C4 protons. Its chemical shift would be significantly downfield compared to other ring protons due to the deshielding effect of the adjacent bromine and carbonyl group.

The two protons at the C4 position would likely appear as distinct multiplets, as they are diastereotopic. They would show coupling to each other (geminal coupling) and to the protons at C3 and C5.

The two protons at the C5 position, adjacent to the nitrogen atom, would also be observed as a multiplet, shifted downfield by the influence of the nitrogen.

Table 1: Predicted ¹H NMR Chemical Shift Ranges and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₄F) | 7.0 - 8.0 | m |

| H-3 (CHBr) | 4.5 - 5.0 | dd |

| H-4 (CH₂) | 2.5 - 3.5 | m |

| H-5 (CH₂N) | 3.5 - 4.0 | m |

Note: ppm = parts per million, m = multiplet, dd = doublet of doublets. These are predicted values based on chemical principles.

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) of the lactam ring is expected to be the most downfield signal, typically appearing in the δ 170-175 ppm range.

Aromatic Carbons: The six carbons of the 2-fluorophenyl ring would produce signals between δ 115-160 ppm. The carbon atom directly bonded to the fluorine (C-F) would exhibit a large coupling constant, resulting in a doublet. The carbon attached to the pyrrolidinone nitrogen (C-N) would also be clearly identifiable.

Pyrrolidinone Ring Carbons:

The carbon at the C3 position, bearing the bromine atom, would resonate in the δ 40-50 ppm range.

The C5 and C4 carbons would appear as upfield signals, with the C5 carbon (adjacent to nitrogen) being more downfield than the C4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 170 - 175 |

| Aromatic (C-F) | 155 - 160 (doublet) |

| Aromatic (C-N) | 135 - 140 |

| Aromatic (Other) | 115 - 130 |

| C-Br (C3) | 40 - 50 |

| C-N (C5) | 45 - 55 |

| CH₂ (C4) | 25 - 35 |

Note: These are predicted values based on chemical principles.

The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the fluorine atom. For this compound, a single resonance is expected, as there is only one fluorine atom in the structure. This signal's chemical shift and coupling pattern, primarily with the ortho- and meta-protons on the aromatic ring, would confirm the fluorine's position.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to trace the connectivity of the protons within the pyrrolidinone ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming its molecular weight and formula.

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₀H₉BrFNO), the most significant feature in the mass spectrum would be the isotopic pattern characteristic of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments. uni.lu

The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 257.9924 g/mol . Therefore, ESI-MS analysis would be expected to show a pair of peaks at m/z ≈ 258.0 and m/z ≈ 260.0.

Table 3: Predicted ESI-MS Adducts and m/z Values

| Adduct | Molecular Formula | Predicted m/z |

| [M(⁷⁹Br)+H]⁺ | C₁₀H₁₀⁷⁹BrFNO⁺ | 257.9924 |

| [M(⁸¹Br)+H]⁺ | C₁₀H₁₀⁸¹BrFNO⁺ | 259.9904 |

| [M(⁷⁹Br)+Na]⁺ | C₁₀H₉⁷⁹BrFNNaO⁺ | 279.9744 |

| [M(⁸¹Br)+Na]⁺ | C₁₀H₉⁸¹BrFNNaO⁺ | 281.9723 |

Note: m/z = mass-to-charge ratio. Values are calculated based on monoisotopic masses.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₁₀H₉BrFNO, HRMS provides definitive confirmation of its identity. The technique can differentiate the compound's exact mass from other potential isomeric structures or impurities. In positive ion mode, the molecule is typically observed as a protonated species, [M+H]⁺. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da, providing a clear signature for a monobrominated compound. nih.gov

The theoretical exact mass of the protonated molecule can be calculated and compared against the experimentally observed value to confirm the elemental composition.

Table 1: Predicted HRMS Data for Protonated this compound

| Adduct Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ (⁷⁹Br) | [C₁₀H₁₀BrFNO]⁺ | 273.9924 |

| [M+H]⁺ (⁸¹Br) | [C₁₀H₁₀BrFNO]⁺ | 275.9903 |

Note: Data is calculated based on isotopic masses and is predictive. Experimental values would be expected to align closely with these figures.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. growingscience.com

While specific crystal structure data for this compound is not publicly available, analysis of structurally similar compounds allows for a prediction of the type of data that would be obtained. nih.gov The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Key intramolecular features, such as the planarity of the pyrrolidinone and fluorophenyl rings and the dihedral angle between them, would be precisely defined.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Example Data |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.2092 |

| b (Å) | 9.0576 |

| c (Å) | 20.4085 |

| β (°) | 95.33 |

| Volume (ų) | 1695.8 |

| Z (molecules/unit cell) | 4 |

Note: The data presented is illustrative, based on a related bromo-fluoro-pyrrolidinone structure, and serves as an example of the parameters determined via single crystal X-ray diffraction. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Derived from the X-ray crystallography data, Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov

The analysis generates a three-dimensional surface around the molecule, color-coded to show different types of intermolecular contacts. Furthermore, two-dimensional "fingerprint plots" are generated, which summarize all the intermolecular contacts and provide a quantitative percentage contribution for each type of interaction. nih.gov For this compound, key interactions would include hydrogen bonds (e.g., C-H···O), halogen bonds (C-Br···O, C-F···H), and van der Waals forces, such as H···H, C···H, and Br···H contacts. nih.goviucr.org

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 38.7 |

| C···H / H···C | 18.5 |

| O···H / H···O | 12.1 |

| Br···H / H···Br | 10.4 |

| F···H / H···F | 8.6 |

| Other | 11.7 |

Note: Percentages are representative values based on analyses of similar halogenated phenyl-pyrrolidinone compounds and illustrate how crystal packing forces are quantified. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. vscht.cz When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is plotted on a spectrum, where the positions of the absorption bands (measured in wavenumbers, cm⁻¹) correspond to specific types of chemical bonds and functional groups. oregonstate.edu

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. The most prominent peak would likely be the strong absorption from the amide carbonyl (C=O) group. libretexts.org Other key signals would include stretches for the aromatic C-H and C=C bonds of the fluorophenyl ring, aliphatic C-H bonds of the pyrrolidinone ring, and stretches for the C-N, C-F, and C-Br bonds. libretexts.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |

| Amide Carbonyl | C=O stretch | 1760 - 1690 | Strong |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium-Weak |

| Lactam C-N | C-N stretch | 1350 - 1200 | Medium |

| Aryl Fluoride | C-F stretch | 1250 - 1100 | Strong |

| Alkyl Bromide | C-Br stretch | 690 - 550 | Medium-Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. These techniques operate on the principle of differential partitioning of a solute between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. analyticaltoxicology.com In TLC, a thin layer of an adsorbent material (the stationary phase), typically silica (B1680970) gel, is coated onto a plate. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample with it, separating it into its components based on their differential polarity and affinity for the stationary and mobile phases. nih.gov

For this compound, a typical TLC analysis would use a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The position of the compound is visualized, often under UV light, and its retention factor (Rƒ) is calculated. The Rƒ value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given solvent system. researchgate.net A single spot on the TLC plate generally indicates a pure compound.

Table 5: Hypothetical TLC Data for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) |

| Retention Factor (Rƒ) | 0.45 |

| Visualization | UV Light (254 nm) |

Note: The Rƒ value is hypothetical and would depend on the exact experimental conditions.

Lack of Publicly Available Data for Spectroscopic and Analytical Characterization of this compound

The user's request for a detailed article, including data tables and specific research findings for HPLC and chiral chromatography of this compound, cannot be fulfilled. The generation of such an article would necessitate the fabrication of scientific data, which is against ethical standards and the core principles of providing accurate and factual information.

While the principles of HPLC and chiral chromatography are well-established and are routinely applied to compounds with similar structures (e.g., other pyrrolidinone derivatives), the specific parameters such as the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength are unique to each molecule and must be determined experimentally. Similarly, the development of a chiral separation method requires screening various chiral stationary phases and mobile phases to achieve enantiomeric resolution, and no such studies have been published for this compound.

Therefore, in the absence of any empirical data, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. Any attempt to do so would be purely speculative and would not reflect actual scientific findings.

Computational Chemistry and Molecular Modeling Studies of 3 Bromo 1 2 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of a molecule from first principles, based on the laws of quantum mechanics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For a compound like 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one, DFT calculations could be employed to optimize its three-dimensional geometry and determine various electronic properties. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Additionally, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and highlights regions susceptible to electrophilic or nucleophilic attack. researchgate.net Other properties that can be calculated include dipole moments, atomic charges, and thermodynamic parameters like heat of formation. researchgate.net These theoretical calculations provide foundational insights into the molecule's behavior and are often used to corroborate experimental findings, such as those from vibrational spectroscopy (FT-IR/Raman). researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative and not based on actual research findings.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |

Reaction Mechanism Elucidation

DFT is also instrumental in elucidating reaction mechanisms by calculating the energy profiles of reaction pathways. This involves identifying transition states—the highest energy points along a reaction coordinate—and intermediates. By comparing the activation energies of different potential pathways, chemists can predict the most likely mechanism for a given reaction involving this compound. This approach is valuable for understanding its synthesis, degradation, or metabolic pathways.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and stability of a molecule in various environments, such as in solution. nih.gov For this compound, an MD simulation would track the trajectories of its atoms, revealing its preferred shapes (conformations) and how it interacts with solvent molecules. This is critical for understanding how the molecule behaves in a biological system. researchgate.net

Free Energy Calculations (e.g., MM-PBSA)

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and its related method, Molecular Mechanics Generalized Born Surface Area (MM-GBSA), are popular techniques for estimating the free energy of binding between a ligand and a protein. nih.govnih.gov These "end-state" methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govuni-duesseldorf.de The calculation typically involves running an MD simulation of the protein-ligand complex and then analyzing snapshots from this trajectory. frontiersin.org The binding free energy is broken down into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.govfrontiersin.org This provides a quantitative estimate of binding affinity and can identify the key energetic components driving the interaction. frontiersin.org

Table 2: Hypothetical MM-PBSA Binding Free Energy Components This table is illustrative and not based on actual research findings.

| Energy Component | Hypothetical Value (kcal/mol) | Contribution |

|---|---|---|

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -20.1 | Favorable |

| Polar Solvation Energy | +35.8 | Unfavorable |

| Non-Polar (SASA) Energy | -4.2 | Favorable |

| Total Binding Free Energy | -34.0 | Overall Favorable Binding |

Molecular Docking Methodologies for Ligand-Protein Interaction Profiling (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com The primary goal is to find the binding mode of the ligand in the active site of the protein and to estimate its binding affinity. nih.gov This is achieved using a scoring function that evaluates the "goodness-of-fit" for different poses. mdpi.com

For this compound, docking studies would be essential to identify potential biological targets. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each one. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex, providing a basis for understanding the molecule's potential biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Chemical Space Exploration)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. sciforum.net

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activity (e.g., IC50 values) is required. sciforum.net For each compound, a set of "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods are then used to build a model that predicts activity based on these descriptors. researchgate.net

A key application of QSAR is in chemical space exploration. Once a reliable model is built, it can be used to predict the activity of new, unsynthesized compounds. nih.gov This allows chemists to prioritize which molecules to synthesize and test, saving time and resources in the lead optimization process. nih.gov The model can highlight which structural features are most important for activity, guiding the design of more potent compounds. nih.gov

Three-Dimensional QSAR (3D-QSAR)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational methodology that correlates the three-dimensional properties of molecules with their biological activity. numberanalytics.com Unlike classical 2D-QSAR, which uses physicochemical properties, 3D-QSAR methods analyze the steric and electrostatic fields surrounding a molecule to build a predictive model. neovarsity.orgdrugdesign.org This approach is particularly valuable when the three-dimensional structure of the biological target is unknown, as it can help infer the shape and electronic requirements for activity based on a set of active compounds. neovarsity.org

A hypothetical 3D-QSAR study for a series of analogs based on the this compound scaffold would typically involve the following steps:

Data Set Selection: A series of analogs with known biological activities (e.g., inhibitory concentrations like IC50) would be compiled.

Molecular Alignment: The 3D structures of the molecules are superimposed based on a common substructure or pharmacophore to ensure a consistent orientation. numberanalytics.com

Field Calculation: Steric and electrostatic fields are calculated for each molecule within a defined 3D grid. drugdesign.org

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to establish a correlation between the variations in the field values and the observed biological activities. numberanalytics.com

Model Validation: The predictive power of the resulting model is rigorously tested using both internal (cross-validation) and external validation techniques. wikipedia.org

The output of a 3D-QSAR analysis, often visualized as contour maps, provides crucial insights for lead optimization. neovarsity.org For instance, these maps would indicate regions where adding bulky groups (favorable steric interactions) or electropositive/electronegative substituents (favorable electrostatic interactions) on the this compound core could enhance biological activity.

To illustrate, consider a hypothetical set of analogs for a 3D-QSAR study. The goal would be to generate a statistically robust model, indicated by high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, which can then be used to predict the activity of novel, unsynthesized compounds.

Table 1: Hypothetical 3D-QSAR Data for Analogs of this compound

This table is for illustrative purposes only and does not represent actual experimental data.

| Compound ID | R1-Substituent (on phenyl ring) | R2-Substituent (on pyrrolidinone ring) | Actual pIC50 | Predicted pIC50 |

| 1 | 2-Fluoro | 3-Bromo | 6.5 | 6.4 |

| 2 | 2,4-Difluoro | 3-Bromo | 7.1 | 7.2 |

| 3 | 2-Fluoro, 4-Chloro | 3-Bromo | 7.3 | 7.3 |

| 4 | 2-Fluoro | 3-Chloro | 6.1 | 6.0 |

| 5 | 2-Fluoro | 3-Methyl | 5.8 | 5.9 |

| 6 | 4-Fluoro | 3-Bromo | 6.2 | 6.3 |

Retrosynthetic Analysis and Synthetic Route Prediction through Computational Tools

Retrosynthetic analysis is a technique used to design organic syntheses by working backward from a target molecule to simpler, commercially available starting materials. chemrxiv.org The advent of artificial intelligence (AI) and machine learning has revolutionized this process, leading to the development of powerful computational tools that can predict viable synthetic pathways. synthiaonline.comcomputabio.com These software platforms leverage vast databases of known chemical reactions to suggest disconnections and precursor molecules. wikipedia.org

Computational retrosynthesis tools can be broadly categorized into:

Template-based models: These use a library of predefined reaction rules or "templates" extracted from reaction databases to identify possible synthetic steps. computabio.com

Template-free models: These operate without explicit reaction rules, instead treating retrosynthesis as a sequence-to-sequence translation problem, similar to language translation, often using deep learning models. chemrxiv.org

For this compound, a computational tool like SYNTHIA™, Reaxys Predictive Retrosynthesis, or AiZynthFinder would analyze the structure and propose key bond disconnections. wikipedia.orgsynthiaonline.comelsevier.com A likely predicted route would involve two primary disconnections: the amide bond of the pyrrolidinone ring and the carbon-bromine bond.

A plausible retrosynthetic pathway predicted by such software is outlined below:

Target: this compound

Disconnection 1 (C-Br bond): The first disconnection suggests an alpha-bromination of the lactam. This identifies 1-(2-fluorophenyl)pyrrolidin-2-one (B3057101) as a direct precursor.

Disconnection 2 (Amide C-N bond): The second disconnection breaks the amide bond of the pyrrolidinone ring. This points to a cyclization reaction, identifying 4-halobutanoic acid (or a derivative) and 2-fluoroaniline (B146934) as the key starting materials.

This analysis provides a strategic blueprint for the synthesis, which can then be evaluated by chemists for feasibility, cost, and efficiency. cas.org

Table 2: Computationally Predicted Retrosynthetic Route for this compound

| Step | Product (Target Molecule) | Precursor(s) | Type of Reaction |

| 1 | This compound | 1-(2-fluorophenyl)pyrrolidin-2-one | Alpha-bromination of lactam |

| 2 | 1-(2-fluorophenyl)pyrrolidin-2-one | 4-Chlorobutanoyl chloride and 2-Fluoroaniline | Amide formation followed by intramolecular cyclization (nucleophilic substitution) |

Applications of 3 Bromo 1 2 Fluorophenyl Pyrrolidin 2 One and Its Derivatives in Chemical Research and Development

Role as Versatile Synthetic Intermediates and Building Blocks

The primary application of 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one in chemical research is its function as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 3-position serves as a convenient handle for introducing a wide array of functional groups through various organic reactions.

The reactive carbon-bromine bond in 3-bromo-γ-lactams is susceptible to nucleophilic substitution, making these compounds excellent precursors for building diverse heterocyclic frameworks. By reacting this compound with different nucleophiles, chemists can generate a variety of substituted pyrrolidinones. These reactions typically proceed via an S\textsubscript{N}2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of the stereochemistry at the C3 position. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org

Furthermore, these brominated lactams can be used to construct fused heterocyclic systems. For example, intramolecular reactions or multi-step sequences involving the initial substitution of the bromide can lead to the formation of bicyclic or polycyclic structures, which are of significant interest in drug discovery. researchgate.netnih.govresearchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer another powerful method to form new carbon-carbon or carbon-heteroatom bonds at the 3-position, thereby enabling the fusion of the pyrrolidinone ring to other aromatic or heterocyclic systems. libretexts.orgnih.govacs.org

| Reaction Type | Reactant/Catalyst | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Amines, Azides, Thiols, Alcohols | 3-Amino-, 3-Azido-, 3-Thio-, 3-Alkoxy-pyrrolidinones | Introduction of key functional groups for further elaboration. byjus.com |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkenes (Heck) | 3-Aryl- or 3-Vinyl-pyrrolidinones | Formation of C-C bonds to create complex scaffolds. libretexts.orgacs.org |

| Intramolecular Cyclization | Internal nucleophile | Fused bicyclic lactams | Access to rigid, conformationally constrained structures. researchgate.netnih.gov |

The utility of this compound extends to its role as a foundational building block for generating libraries of related compounds for high-throughput screening. nih.govnih.gov In drug discovery, target-focused compound libraries are collections of molecules designed to interact with a specific protein or family of related targets. nih.gov The pyrrolidinone core is a common feature in many biologically active molecules, and by systematically varying the substituent at the 3-position, researchers can create a large number of derivatives from a single precursor. nih.gov

This approach allows for the efficient exploration of the structure-activity relationship (SAR) of a particular pharmacophore. The combination of the N-(2-fluorophenyl) group and the versatile 3-bromo position allows for the generation of a three-dimensional array of compounds by introducing diverse side chains. This strategy is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Several patents describe libraries of pyrrolidinone derivatives for various therapeutic applications, underscoring the importance of intermediates like this compound. google.comgoogle.comipindia.gov.in

Development of Chemical Probes for Biological Systems (Methodological Role)

Chemical probes are small molecules used to study and manipulate biological systems. Covalent probes, in particular, form a stable bond with their protein target, which can be useful for identifying and characterizing enzyme activity. The 3-bromo-pyrrolidinone structure possesses the necessary features to act as a covalent chemical probe. mdpi.comacs.orgacs.org The bromine atom serves as a leaving group, making the C3 carbon an electrophilic center susceptible to attack by nucleophilic amino acid residues (such as cysteine, serine, or lysine) on a protein surface. mdpi.com

While β-lactams are well-known covalent inhibitors of enzymes like transpeptidases, the principle can be extended to γ-lactams. acs.orgresearchgate.net A 3-halo-γ-lactam can function as a reactive electrophile. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to another part of the pyrrolidinone scaffold, researchers could potentially use this compound derivatives to label specific proteins in a complex biological sample, aiding in target identification and validation.

Applications in Agrochemical Research as Active Components

The search for new herbicides with improved efficacy and environmental profiles is a continuous effort in the agrochemical industry. Pyrrolidinone derivatives have been investigated for their herbicidal properties. A US patent discloses a series of N-aryl pyrrolidinones, including structures analogous to this compound, as effective agents for controlling the growth of undesired vegetation. google.com

The inclusion of a fluorine atom in the phenyl ring is a common strategy in agrochemical design, as it can enhance the metabolic stability and binding affinity of the molecule to its biological target. The patent describes the use of these compounds in herbicidal compositions, highlighting a direct application of this class of molecules as active ingredients in agriculture. google.com

Contributions to Mechanistic Understanding in Organic Reactions

The reaction of this compound with nucleophiles serves as a practical example for understanding the S\textsubscript{N}2 reaction mechanism. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This reaction is bimolecular, meaning its rate depends on the concentration of both the pyrrolidinone substrate and the incoming nucleophile. organic-chemistry.orglibretexts.org

A key feature of the S\textsubscript{N}2 mechanism is the "backside attack," where the nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group (in this case, the bromide). masterorganicchemistry.comyoutube.com This concerted process, where the new bond forms simultaneously as the old bond breaks, leads to a predictable stereochemical outcome: an inversion of configuration at the chiral center. chemistrysteps.comkhanacademy.org If the starting material is a single enantiomer of this compound (e.g., the (R)-enantiomer), the product of an S\textsubscript{N}2 reaction will be the corresponding (S)-enantiomer. This stereospecificity is a cornerstone of asymmetric synthesis and is elegantly demonstrated by the reactivity of this compound. rsc.org

| Feature | Description | Consequence |

|---|---|---|

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | The reaction rate is dependent on both substrate and nucleophile concentrations. libretexts.org |

| Attack Geometry | Backside attack (180° to the C-Br bond) | Minimizes steric hindrance and allows for optimal orbital overlap. chemistrysteps.commasterorganicchemistry.com |

| Transition State | A pentacoordinate carbon atom | A high-energy, transient state where the nucleophile and leaving group are partially bonded. wikipedia.org |

| Stereochemistry | Inversion of configuration (Walden Inversion) | An (R)-stereocenter becomes an (S)-stereocenter, and vice-versa. chemistrysteps.comkhanacademy.org |

Future Directions and Emerging Research Avenues for 3 Bromo 1 2 Fluorophenyl Pyrrolidin 2 One

Innovations in Asymmetric and Stereocontrolled Synthesis

The development of efficient and stereoselective synthetic routes to 3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one is a primary area of future research. The presence of a stereocenter at the C3 position of the pyrrolidinone ring necessitates the use of asymmetric synthesis to access enantiomerically pure forms of the molecule, which is often crucial for its biological activity.

Future innovations are expected to focus on organocatalytic methods, which have shown great promise in the asymmetric synthesis of related heterocyclic compounds. Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, could be employed to catalyze the enantioselective bromination of the 1-(2-fluorophenyl)pyrrolidin-2-one (B3057101) precursor. The development of novel bifunctional catalysts that can activate both the substrate and the brominating agent will be key to achieving high enantioselectivities.

An illustrative research goal in this area would be to develop a one-pot asymmetric synthesis of (R)- or (S)-3-Bromo-1-(2-fluorophenyl)pyrrolidin-2-one. A hypothetical screening of chiral organocatalysts for this transformation is presented in Table 1.

Table 1: Hypothetical Screening of Chiral Organocatalysts for Asymmetric Bromination

| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| (S)-Proline | NBS | CH2Cl2 | 0 | 65 | 70 |

| Cinchonidine-derived Squaramide | NBS | Toluene | -20 | 82 | 91 |

| Diarylprolinol Silyl Ether | DBDMH | THF | -40 | 78 | 95 |

| Chiral Phosphoric Acid | NBS | MTBE | 0 | 71 | 85 |

NBS: N-Bromosuccinimide; DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; THF: Tetrahydrofuran; MTBE: Methyl tert-butyl ether. Data is illustrative.

Furthermore, transition-metal-catalyzed approaches, such as enantioselective C-H activation followed by halogenation, could provide alternative and highly efficient routes. The design of chiral ligands for metals like palladium or rhodium will be crucial for achieving high levels of stereocontrol.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The bromine atom at the C3 position of this compound serves as a versatile handle for a wide range of chemical transformations. Future research will undoubtedly focus on exploring its reactivity beyond standard nucleophilic substitutions.

Unconventional transformations, such as radical-mediated reactions, could unlock new synthetic pathways. For instance, the generation of a radical at the C3 position could enable cross-coupling reactions with various partners, leading to the introduction of novel substituents that would be difficult to install via traditional methods. The investigation of photoredox catalysis in this context is a particularly promising avenue.

Another area of exploration is the use of transition-metal catalysis to mediate novel bond formations. For example, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or amino groups at the C3 position. The development of catalyst systems that are tolerant of the lactam functionality and the fluorinated aromatic ring will be a key challenge. A hypothetical exploration of such cross-coupling reactions is detailed in Table 2.

Table 2: Hypothetical Exploration of Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 85 |

| Methylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 75 |

| Aniline | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 68 |

| Ethyl acrylate | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | 79 |

Data is illustrative.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and drug discovery. nih.govmdpi.com In the context of this compound, these technologies can be applied in several key areas.

Firstly, AI algorithms can be used to design novel derivatives with desired properties. By training models on large datasets of known molecules and their biological activities, it is possible to predict the activity of virtual compounds based on the this compound scaffold. nih.gov This in silico screening can significantly accelerate the discovery of new drug candidates.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

High-throughput experimentation (HTE) and automated synthesis platforms offer the potential to rapidly screen a large number of reaction conditions and to synthesize libraries of derivatives for biological evaluation. ucla.edu The integration of these technologies into the research workflow for this compound will be a key driver of future progress.